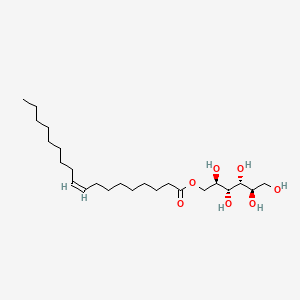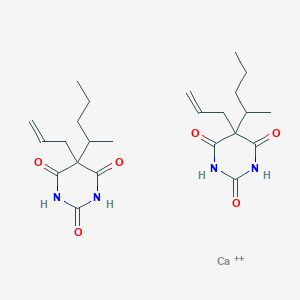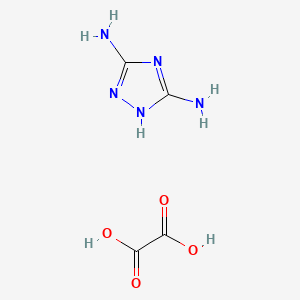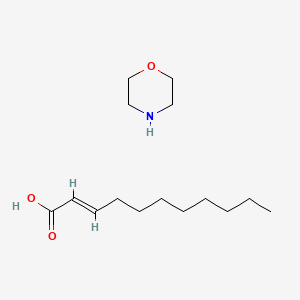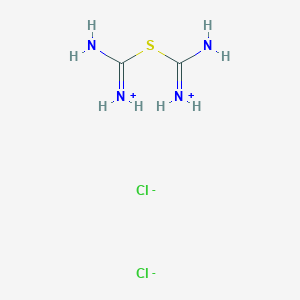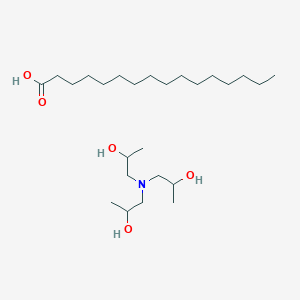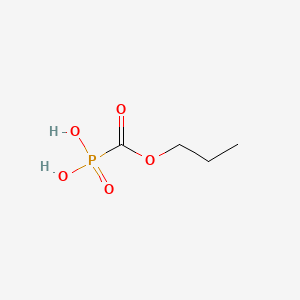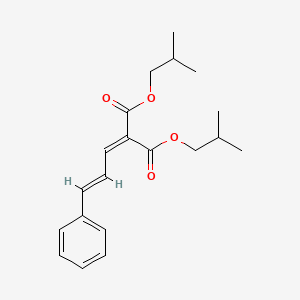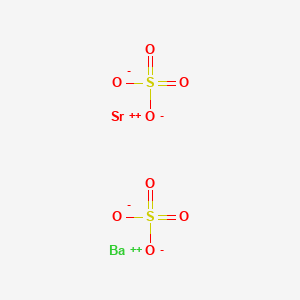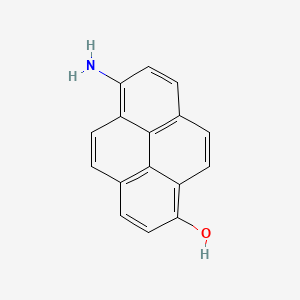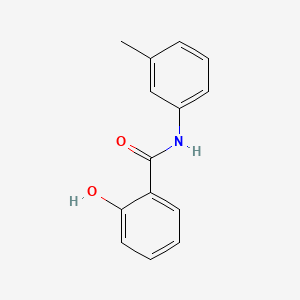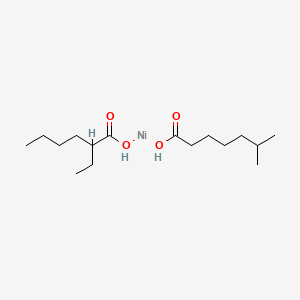
(2-Ethylhexanoato-O)(isooctanoato-O)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. This reaction can be carried out under various conditions, but common methods include:
Friedel-Crafts Alkylation: Using aluminum chloride as a catalyst.
Sulfuric Acid Catalysis: Employing sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Nonylphenol often utilizes continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process involves:
Mixing Phenol and Nonenes: In a controlled environment.
Catalytic Reaction: Using either aluminum chloride or sulfuric acid.
Separation and Purification: To isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: Leading to the formation of nonylphenol ethoxylates.
Substitution: Where the hydroxyl group can be replaced by other functional groups.
Polymerization: In the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Including halogens and sulfonyl chlorides.
Polymerization Catalysts: Like sulfuric acid or aluminum chloride.
Major Products
Nonylphenol Ethoxylates: Widely used as surfactants.
Halogenated Nonylphenols: Used in various industrial applications.
Polymeric Forms: Utilized in the production of resins and plastics.
Aplicaciones Científicas De Investigación
4-Nonylphenol has diverse applications in scientific research, including:
Chemistry: As a precursor in the synthesis of surfactants and resins.
Biology: Studying its effects on endocrine systems due to its estrogenic activity.
Medicine: Investigating its potential impacts on human health.
Industry: Used in the production of detergents, emulsifiers, and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt endocrine functions in both wildlife and humans. The compound’s molecular targets include:
Estrogen Receptors: Leading to altered gene expression.
Cell Membranes: Affecting membrane fluidity and function.
Comparación Con Compuestos Similares
4-Nonylphenol is often compared with other alkylphenols, such as:
Octylphenol: Similar in structure but with a shorter alkyl chain.
Dodecylphenol: With a longer alkyl chain, leading to different physical properties.
Bisphenol A: Another endocrine disruptor with distinct applications and effects.
Uniqueness
4-Nonylphenol’s branched structure and specific alkyl chain length confer unique properties, making it particularly effective as a surfactant and industrial chemical. Its environmental persistence and bioaccumulation potential also distinguish it from other similar compounds .
Propiedades
Número CAS |
84852-38-0 |
|---|---|
Fórmula molecular |
C16H32NiO4 |
Peso molecular |
347.12 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;6-methylheptanoic acid;nickel |
InChI |
InChI=1S/2C8H16O2.Ni/c1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
XVXNHRQLVGOWBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


